molecular formula C13H13FN2O2 B13877269 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

Cat. No.: B13877269
M. Wt: 248.25 g/mol
InChI Key: CTEJXNDBDHQSHY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorophenyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 3-methyl-2-butanone to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The carboxylic acid group plays a crucial role in its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
  • 2-(4-Bromophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
  • 2-(4-Methylphenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13FN2O2/c1-8(2)11-7-12(13(17)18)16(15-11)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)

InChI Key

CTEJXNDBDHQSHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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